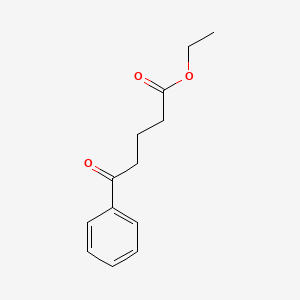

Ethyl 5-oxo-5-phenylpentanoate

Overview

Description

Ethyl 5-oxo-5-phenylpentanoate is a compound that can be synthesized through various chemical reactions involving cyclization, oxidation, and esterification processes. It is structurally related to other compounds that have been studied for their chemical properties and potential applications in different fields such as biochemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions. For instance, ethyl 6-oxo-5-phenylheptoate undergoes cyclization by sodium ethoxide in ethanol to yield a mixture of products including 6-oxo-5-phenylheptoic acid and 2-acetyl-5-phenylcyclopentanone . Similarly, the synthesis of ethyl 5-phenylpentylmalonate, a related compound, involves the conversion of 5-phenylpentyl bromide to diethyl 5-phenylpentylmalonate, followed by alkaline hydrolysis . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of ethyl 5-oxo-5-phenylpentanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 5-oxo-5-phenylpentanoate has been characterized using various spectroscopic techniques. For example, the vibrational spectra of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were investigated using experimental FT-IR and Laser-Raman spectra, along with theoretical calculations . X-ray structure analysis has also been employed to characterize the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate . These studies provide a foundation for understanding the molecular structure of ethyl 5-oxo-5-phenylpentanoate.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to ethyl 5-oxo-5-phenylpentanoate has been explored through various reactions. For instance, ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate undergoes ethanolysis and reacts with phenols and anilines to yield different derivatives . The reactivity of such compounds under different conditions can shed light on the potential chemical reactions that ethyl 5-oxo-5-phenylpentanoate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to ethyl 5-oxo-5-phenylpentanoate can be deduced from studies on their synthesis and structure. For example, the production of ethyl (R)-2-hydroxy-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor indicates the potential for enantioselective synthesis and the importance of stereochemistry in the physical properties of these compounds . Additionally, the determination of the crystal structure of related compounds helps in understanding the solid-state properties .

Scientific Research Applications

Biocatalytic Synthesis

Ethyl 5-oxo-5-phenylpentanoate has been used in biocatalytic synthesis. One study demonstrated the stereoselective synthesis of sec-alcohol from its prochiral ketone form using whole-cell biocatalysts. This process achieved high enantiomeric excesses for the resulting hydroxy ester, showcasing the compound's utility in preparative-scale reactions (Żądło et al., 2016).

Chemoenzymatic Synthesis of Kavalactones

The compound has also been involved in the lipase-mediated kinetic resolution of related esters for the synthesis of kavalactones, which are biologically significant. This process has been conducted with high enantiomeric excess and good yields (Kamal et al., 2006).

Safety And Hazards

properties

IUPAC Name |

ethyl 5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYIXIAOQPIYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400139 | |

| Record name | ethyl 5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-phenylpentanoate | |

CAS RN |

73172-56-2 | |

| Record name | ethyl 5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

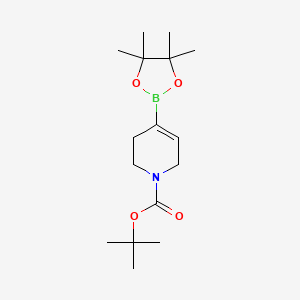

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Bromophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1307698.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)